Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate
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Overview
Description
Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . It is characterized by its stability and reactivity, which are essential for forming carbon-carbon bonds in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under inert conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:
2-hydroxy-5-(trifluoromethyl)phenylboronic acid+KHF2→Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Formation of boronic acids.
Reduction: Formation of boronates.
Substitution: Formation of biaryl compounds in Suzuki–Miyaura coupling reactions.
Scientific Research Applications
Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate involves its role as a boron source in various chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron and palladium intermediates, which facilitate the coupling process .
Comparison with Similar Compounds
- Potassium trifluoro(2-fluoro-5-(trifluoromethyl)phenyl)borate
- Potassium trifluoro(4-trifluoromethyl)phenylborate
Comparison: Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate is unique due to its hydroxyl group, which enhances its reactivity and stability in various chemical reactions. Compared to similar compounds, it offers better performance in Suzuki–Miyaura coupling reactions due to its ability to form stable boron intermediates .
Properties
Molecular Formula |
C7H4BF6KO |
---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
potassium;trifluoro-[2-hydroxy-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14;/h1-3,15H;/q-1;+1 |
InChI Key |
CEYJDCIGXITPSL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)C(F)(F)F)O)(F)(F)F.[K+] |
Origin of Product |
United States |
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